molecular formula C11H8FN3O2 B8528418 (5-Fluoro-2-nitrophenyl)pyridin-3-ylamine

(5-Fluoro-2-nitrophenyl)pyridin-3-ylamine

Cat. No. B8528418
M. Wt: 233.20 g/mol
InChI Key: KCCCDLIAYWFRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653089B2

Procedure details

LiHMDS (1.0M in THF, 12.6 mL, 12.6 mmol) was added dropwise to a stirred solution of pyridin-3-ylamine (621 mg, 6.60 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at −78° C. After 45 min stirring at −78° C., a solution of 2,4-difluoro-1-nitrobenzene (690 μL, 6.29 mmol) in THF (10 mL) was added and stirring continued for 1 h. The solution was poured into an aqueous solution of NH4Cl (100 mL) and extracted with EtOAc (×3). The combined organic fractions were washed with water, followed by brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue was triturated with EtOAc to afford the title compound as a dark orange solid (638 mg). The mother liquours were concentrated under reduced pressure to afford the title compound as a dark orange solid (648 mg, 87% for the combined batches). 1H NMR (CDCl3, 400 MHz): δ 9.60 (1H, br s), 8.63 (1H, s), 8.56 (1H, d, J=4.76 Hz), 8.35-8.27 (1H, m), 7.65 (1H, d, J=8.20 Hz), 7.45-7.38 (1H, m), 6.75 (1H, d, J=11.14 Hz), 6.57 (1H, t, J=8.24 Hz)
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
621 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
690 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([NH2:17])[CH:12]=1.F[C:19]1[CH:24]=[C:23]([F:25])[CH:22]=[CH:21][C:20]=1[N+:26]([O-:28])=[O:27].[NH4+].[Cl-]>C1COCC1>[F:25][C:23]1[CH:22]=[CH:21][C:20]([N+:26]([O-:28])=[O:27])=[C:19]([NH:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[CH:24]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
621 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
690 μL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After 45 min stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
The combined organic fractions were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with EtOAc

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC=1C=NC=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 638 mg
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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